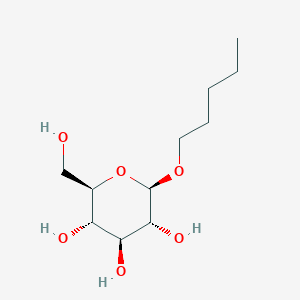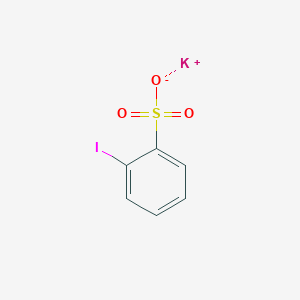
N-AMYL B-D-GLUCOPYRANOSIDE
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Pentyl glucoside, also known as (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol, UNII-JKP67VVG4F, N-AMYL B-D-GLUCOPYRANOSIDE, Pentyl beta-D-glucopyranoside, or JKP67VVG4F, primarily targets α-glucosidase . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and it plays a crucial role in the digestion process .
Mode of Action
Pentyl glucoside acts as an α-glucosidase inhibitor . It binds to the α-glucosidase enzyme, preventing it from breaking down complex carbohydrates into glucose . This inhibition delays the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose and insulin levels .
Biochemical Pathways
The primary biochemical pathway affected by pentyl glucoside is the glycolysis and pentose phosphate pathway . By inhibiting α-glucosidase, pentyl glucoside impacts the breakdown of carbohydrates, which are the primary source of glucose needed for glycolysis . The pentose phosphate pathway, which is connected to glycolysis, is also affected as it relies on glucose-6-phosphate, a product of glucose breakdown .
Pharmacokinetics
The metabolism of pentyl glucoside likely involves enzymatic hydrolysis, breaking the glycosidic bond to release glucose and pentanol . The compound and its metabolites are likely excreted via the kidneys.
Result of Action
The inhibition of α-glucosidase by pentyl glucoside leads to a decrease in postprandial blood glucose and insulin levels . This can be beneficial in managing conditions like type 2 diabetes, where controlling blood glucose levels is crucial .
Action Environment
Environmental factors can influence the action, efficacy, and stability of pentyl glucoside. Factors such as pH, temperature, and the presence of other compounds can affect the enzyme-inhibitor interaction and thus the effectiveness of pentyl glucoside . Additionally, lifestyle factors such as diet and physical activity can influence the overall metabolic state of the body, potentially affecting the action of pentyl glucoside .
Méthodes De Préparation
N-Amyl β-D-glucopyranoside is typically synthesized by the glycosylation of amylamine with dibenzoyl glucose in the presence of an acid catalyst . This reaction produces a mixture of mono-, di-, tri-, tetra-, penta-, hexa-, hepta-, octa-, nona-, deca-, undeca-, dodeca-, and tetradecasaccharides . Industrial production methods often involve enzymatic synthesis using β-glucosidase in organic solvents and ionic liquids . For example, the N189F dalcochinase mutant enzyme can catalyze the reverse hydrolysis reactions in non-aqueous systems to produce long-chain alkyl glucosides .
Analyse Des Réactions Chimiques
N-Amyl β-D-glucopyranoside undergoes various chemical reactions, including glycosylation, fluorination, methylation, and click chemistry . Common reagents used in these reactions include acid catalysts for glycosylation and specific enzymes for enzymatic synthesis . Major products formed from these reactions include modified oligosaccharides, saccharides, and complex carbohydrates .
Applications De Recherche Scientifique
N-Amyl β-D-glucopyranoside has several scientific research applications. It is used in glycosylation reactions to modify oligosaccharides and complex carbohydrates . Additionally, it can be fluorinated, methylated, or modified by click chemistry to produce novel compounds . These modifications make it valuable in the fields of chemistry, biology, and medicine for the development of new materials and therapeutic agents .
Comparaison Avec Des Composés Similaires
N-Amyl β-D-glucopyranoside is similar to other long-chain alkyl glucosides such as octyl β-D-glucopyranoside and decyl β-D-glucopyranoside . These compounds are amphipathic non-ionic surfactants with wide-ranging applications, including use in cleaning products, food and cosmetic ingredients, drug carriers, and solvents for membrane proteins . The uniqueness of N-Amyl β-D-glucopyranoside lies in its specific structure, which allows for unique glycosylation reactions and modifications .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIWDDCNJPSPRA-KAMPLNKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66957-71-9 | |
| Record name | Pentyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066957719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Amyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKP67VVG4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3042668.png)
![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)
![N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042671.png)

![N1-[2-(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042678.png)
![N1-[3,5-di(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042679.png)
![N1-(3-chloro-4-fluorophenyl)-3-{[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042680.png)
![N1-(3-chloro-2-fluorophenyl)-3-{[3-(3-chloro-2-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042681.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B3042683.png)
![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B3042684.png)
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3042686.png)
![N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-[3,5-di(trifluoromethyl)phenyl]urea](/img/structure/B3042687.png)
![N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(4-fluorophenyl)urea](/img/structure/B3042688.png)
![5-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042691.png)
